4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the formation of the tetrazole ring through a click chemistry approach, which is known for its efficiency and mild reaction conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzenesulfonamide moiety.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.
Industry: The compound can be used in material science for creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
Tetrazole derivatives: Known for their bioisosteric properties and applications in medicinal chemistry.
Trifluoromethylbenzenesulfonamides: Used in various industrial applications due to their stability and reactivity.
This compound’s distinct combination of a tetrazole ring, trifluoromethyl group, and benzenesulfonamide moiety provides it with unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H9ClF3N5O2S |
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Molecular Weight |
403.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9ClF3N5O2S/c15-13-5-4-11(7-12(13)14(16,17)18)26(24,25)20-9-2-1-3-10(6-9)23-8-19-21-22-23/h1-8,20H |
InChI Key |
LBIDJEQQXPRFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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